

# An In-depth Technical Guide to 3-Bromo-6-chloro-2-methoxypyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-Bromo-6-chloro-2-methoxypyridine

**Cat. No.:** B578444

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Bromo-6-chloro-2-methoxypyridine** is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring bromo, chloro, and methoxy groups on the pyridine ring, provides multiple reactive sites for the construction of complex molecular architectures. This compound is of significant interest to researchers and professionals in the pharmaceutical and agrochemical industries due to its utility as a building block for novel active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a representative synthetic protocol, and its applications in drug development.

## Physicochemical Properties

A summary of the key quantitative data for **3-Bromo-6-chloro-2-methoxypyridine** is presented in the table below for easy reference and comparison.

| Property                  | Value                                | Reference                                                                       |
|---------------------------|--------------------------------------|---------------------------------------------------------------------------------|
| Molecular Weight          | 222.47 g/mol                         | <a href="#">[1]</a> <a href="#">[2]</a>                                         |
| Molecular Formula         | C <sub>6</sub> H <sub>5</sub> BrCINO | <a href="#">[1]</a> <a href="#">[2]</a>                                         |
| CAS Number                | 1211526-62-3                         | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Appearance                | Powder or liquid                     | <a href="#">[2]</a>                                                             |
| Density (Predicted)       | 1.650 ± 0.06 g/cm <sup>3</sup>       | <a href="#">[2]</a>                                                             |
| Boiling Point (Predicted) | 227.3 ± 35.0 °C                      | <a href="#">[2]</a>                                                             |
| Flash Point               | 91.3 ± 25.9 °C                       | <a href="#">[2]</a>                                                             |
| Refractive Index          | 1.560                                | <a href="#">[2]</a>                                                             |
| Purity                    | ≥98.0%                               | <a href="#">[5]</a>                                                             |

## Applications in Research and Drug Development

**3-Bromo-6-chloro-2-methoxypyridine** is a valuable intermediate in the synthesis of a variety of chemical entities. Its applications span several key areas of research and development:

- **Pharmaceutical Intermediates:** The presence of both bromine and chlorine atoms allows for selective participation in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in the synthesis of active pharmaceutical ingredients (APIs). For instance, it can be utilized in the synthesis of substituted piperidinones, which are structural motifs found in various biologically active molecules.[\[6\]](#)
- **Agrochemical Synthesis:** Similar to its role in pharmaceuticals, this compound serves as a precursor for the development of new pesticides and herbicides.[\[5\]](#)
- **Dye and Pigment Industry:** The pyridine core and its reactive handles make it a suitable starting material for the synthesis of novel dyes and pigments.[\[5\]](#)
- **Flavor and Fragrance:** It is also used as an intermediate in the creation of new flavor and fragrance compounds.[\[5\]](#)

# Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a bromo-substituted pyridine derivative like **3-Bromo-6-chloro-2-methoxypyridine**. This reaction is a powerful method for the formation of carbon-carbon bonds.

Reaction Scheme:

Materials and Reagents:

- **3-Bromo-6-chloro-2-methoxypyridine**
- Arylboronic acid
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{PdCl}_2(\text{dppf})$ )
- Base (e.g.,  $\text{K}_3\text{PO}_4$ ,  $\text{Na}_2\text{CO}_3$ )
- Solvent (e.g., 1,4-Dioxane/Water, Toluene)
- Anhydrous sodium sulfate
- Dichloromethane
- Ethyl acetate
- Brine solution
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine **3-Bromo-6-chloro-2-methoxypyridine** (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

- Catalyst Addition: To this mixture, add the palladium catalyst (typically 1-5 mol%).
- Solvent Addition: Add the degassed solvent system to the flask.
- Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (typically 2-18 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired coupled product.

## Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura cross-coupling reaction described above.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

## Safety Information

A Safety Data Sheet (SDS) for **3-Bromo-6-chloro-2-methoxypyridine** is available and should be consulted before handling.<sup>[3]</sup> While specific toxicological data is limited, standard laboratory safety precautions should be observed.<sup>[3]</sup> This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handling should be

performed in a well-ventilated area or a fume hood. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[\[3\]](#)

## Conclusion

**3-Bromo-6-chloro-2-methoxypyridine** is a key chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical development. Its versatile reactivity allows for the efficient synthesis of complex molecules. The information provided in this guide serves as a valuable resource for researchers and scientists working with this compound, enabling them to leverage its properties for the advancement of their research and development endeavors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-6-chloro-2-methoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b578444#3-bromo-6-chloro-2-methoxypyridine-molecular-weight\]](https://www.benchchem.com/product/b578444#3-bromo-6-chloro-2-methoxypyridine-molecular-weight)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)